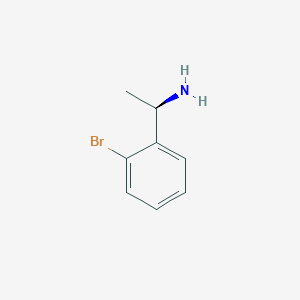

(R)-1-(2-Bromophenyl)ethanamine

Übersicht

Beschreibung

2-Atractylenolide is a bioactive compound derived from the traditional Chinese medicinal herb Atractylodes macrocephala KoidzThese compounds have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activities .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Atractylenolid kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Atractylenolid-II zu Atractylenolid-III, gefolgt von Dehydratisierung zur Bildung von Atractylenolid-I . Dieser Prozess beinhaltet typischerweise die Verwendung von Cytochrom-P450 (CYP450)-mimetischen Oxidationsmodellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Atractylenolid beinhaltet häufig die Extraktion und Reinigung aus den Rhizomen von Atractylodes macrocephala Koidz. Der Extraktionsprozess umfasst Schritte wie Trocknung, Mahlen und Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Isolierung und Reinigung der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Atractylenolid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Reduktion: Spezifische Reduktionsmittel können verwendet werden, um 2-Atractylenolid in seine reduzierten Formen umzuwandeln.

Substitution: Verschiedene Nukleophile können verwendet werden, um funktionelle Gruppen am Lactonring zu substituieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Isomere von Atractylenoliden, wie z. B. Atractylenolid-I und Atractylenolid-III .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₁₀BrN

- Molecular Weight : 200.08 g/mol

- CAS Number : 113974-24-6

- Chirality : The compound exists in an R-enantiomeric form, which is crucial for its biological activity and interactions.

Drug Development

(R)-1-(2-Bromophenyl)ethanamine serves as a scaffold for designing new pharmaceuticals due to its ability to interact with various biological targets. Its bromine atom and amine group enhance its potential for creating compounds with specific pharmacological effects. Researchers are investigating its binding affinity to receptors and enzymes, which could lead to the development of novel therapeutic agents.

Case Study: Antidepressants

Studies have explored the potential of this compound derivatives as antidepressants. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, positions it as a candidate for further exploration in treating mood disorders.

Chiral Catalysis

The chiral nature of this compound makes it a suitable candidate for asymmetric catalysis. In this context, it can act as a chiral catalyst to promote reactions that yield specific enantiomers of products, which is vital in synthesizing pharmaceuticals where only one enantiomer is therapeutically active.

Applications in Organic Synthesis

The compound can facilitate various organic reactions, including:

- N-alkylation

- N-acylation

- Mannich reactions

These reactions are essential for constructing complex organic molecules with high stereochemical purity.

Organic Electronics

Due to its functional groups, this compound may be explored in the development of organic electronic materials. Its properties could contribute to the creation of organic semiconductors or polymers with unique electrical characteristics.

Polymer Chemistry

Researchers are investigating the potential use of this compound in synthesizing new polymers that exhibit desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices could lead to innovative materials with applications in coatings, adhesives, and advanced composites.

Biological Target Interactions

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

are employed to assess these interactions quantitatively.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine | Enantiomer of (R)-isomer | Potentially different biological activity |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | Bicyclic structure | Different pharmacological profile |

| (R)-1-(Thiophen-2-yl)ethanamine | Thiophene ring instead of bromobenzene | Potentially different electronic properties |

The uniqueness of this compound lies in its specific chiral configuration and the presence of the bromine atom, influencing both its chemical reactivity and biological interactions compared to similar compounds.

Wirkmechanismus

The mechanism of action of 2-Atractylenolide involves multiple molecular targets and pathways:

Anti-Cancer Activity: It inhibits the proliferation of cancer cells by downregulating the expression of proteins such as state3, survivin, and cyclin D1.

Anti-Inflammatory Activity: It reduces the expression of inflammatory cytokines and enzymes, such as iNOS, TNF-α, IL-6, and IL-1β.

Neuroprotective Activity: It modulates oxidative stress and attenuates the inflammatory response, protecting neurons from damage.

Vergleich Mit ähnlichen Verbindungen

2-Atractylenolid wird häufig mit anderen Atractylenoliden wie Atractylenolid-I und Atractylenolid-III verglichen.

Atractylenolid-I: Bekannt für seine starken entzündungshemmenden und neuroprotektiven Eigenschaften.

Atractylenolid-III: Zeigt starke Antikrebsaktivitäten und ist an der gegenseitigen Umwandlung mit Atractylenolid-II und Atractylenolid-I beteiligt.

Diese Verbindungen teilen ähnliche tricyclische Strukturen, unterscheiden sich aber in ihren spezifischen pharmakologischen Aktivitäten und molekularen Zielstrukturen .

Biologische Aktivität

(R)-1-(2-Bromophenyl)ethanamine, a chiral compound with the molecular formula CHBrN, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. The compound features a bromine atom on a phenyl ring and an amine group, contributing to its diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

- Molecular Formula : CHBrN

- Molecular Weight : 200.08 g/mol

- Chirality : Exists as two enantiomers, with the (R)-enantiomer being the focus of this study.

- Salt Form : Commonly used as hydrochloride for enhanced stability and solubility.

This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group plays crucial roles in these interactions:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are vital for drug metabolism and synthesis.

- Receptor Binding : It is investigated for its potential as a ligand in receptor binding studies, particularly with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Biological Applications

The compound has shown promise in various biological applications:

- Drug Development : Due to its chiral nature, this compound is considered a scaffold for designing new drugs that may exhibit specific pharmacological effects.

- Therapeutic Potential : Research is ongoing to explore its therapeutic effects in conditions such as depression and anxiety disorders, where modulation of neurotransmitter systems is crucial.

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine | 1.00 | Opposite chirality; may exhibit different effects. |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | 0.93 | Different ring structure; potential unique reactivity. |

| (R)-1-(4-Bromophenyl)ethanamine | 0.98 | Variance in bromine position; different receptor binding. |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy against various cellular models:

- Cell Viability Studies : In vitro experiments demonstrated that this compound affects cell viability in cancer cell lines, indicating potential anti-cancer properties .

- Molecular Docking Studies : Computational docking studies suggest that the compound binds effectively to specific targets within GPCRs, which may lead to novel therapeutic strategies.

Eigenschaften

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368894 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113974-24-6 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.